(5-chloro-2-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a triazolopyrimidine ring, a piperazine ring, and methoxyphenyl groups. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The compound contains several aromatic rings (phenyl and triazolopyrimidine), which are likely to contribute to its stability and may influence its interactions with other molecules. The piperazine ring is a common feature in many pharmaceuticals and could play a role in the compound’s biological activity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the methoxy groups could potentially undergo demethylation under certain conditions. The compound could also participate in reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar methoxy groups and the nonpolar aromatic rings .Scientific Research Applications
Synthesis and Characterization
Research in this field often involves the synthesis of novel derivatives to explore their potential applications. For instance, the synthesis of 1,2,4-triazole derivatives and their antimicrobial activities have been reported, highlighting the methodological approaches to creating these compounds and evaluating their biological efficacy against various microorganisms (Bektaş et al., 2007). Similarly, other studies have focused on developing new synthetic routes for triazolo and pyrimidine derivatives, aiming at potential therapeutic applications (Abdelhamid et al., 2012).
Biological Activities and Applications
The biological activities of these compounds are of significant interest, with research exploring their potential as antimicrobial, anticonvulsant, and anticancer agents. For example, triazole analogues of piperazine have been synthesized and evaluated for their antibacterial activity, showing significant inhibition against various human pathogenic bacteria (Nagaraj et al., 2018). Other studies have focused on the development of compounds as potential PET agents for imaging in Parkinson's disease, demonstrating the wide-ranging potential of these chemical structures in biomedicine (Wang et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O3/c1-33-17-5-3-4-16(13-17)31-22-20(27-28-31)21(25-14-26-22)29-8-10-30(11-9-29)23(32)18-12-15(24)6-7-19(18)34-2/h3-7,12-14H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDWAKZZGDTDHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-2-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone |
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